N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride

Description

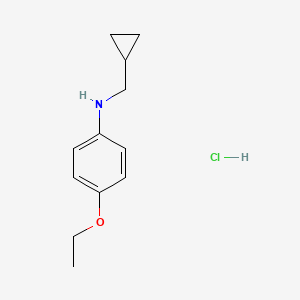

N-(Cyclopropylmethyl)-4-ethoxyaniline hydrochloride is a substituted aniline derivative with the molecular formula C₁₂H₁₇NO·HCl and a molecular weight of 227.73 g/mol (free base: 191.27 g/mol + HCl) . Key structural features include a 4-ethoxy substituent on the aromatic ring and a cyclopropylmethyl group attached to the amine nitrogen. The compound’s SMILES notation is CCOC₁=CC=C(C=C₁)NCC₂CC₂, and its InChIKey is KHSOYLGMVOBGKD-UHFFFAOYSA-N .

Available physicochemical data indicate a purity of ≥95% , though critical parameters such as melting point, boiling point, and solubility remain unreported in the provided evidence. Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (143.0 Ų) and [M+Na]⁺ (156.6 Ų) suggest moderate molecular size and polarity .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-ethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-14-12-7-5-11(6-8-12)13-9-10-3-4-10;/h5-8,10,13H,2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBPFAGBNFTWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride typically involves the reaction of 4-ethoxyaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under mild conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H18ClNO

- Molecular Weight : 227.73 g/mol

- CAS Number : 2044870-84-8

The compound features a cyclopropylmethyl group attached to an ethoxyaniline moiety, which contributes to its unique pharmacological properties.

Pharmaceutical Applications

-

Anticancer Activity :

N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride has been studied for its potential in cancer treatment. Research indicates that compounds with similar structures can inhibit cellular proliferation and tumor growth. Specifically, they may act synergistically with existing chemotherapies, enhancing their effectiveness against certain malignancies . -

Inhibition of Kinase Activity :

The compound has been explored for its ability to inhibit specific kinase activities associated with cancer progression. This includes targeting the erbB family of receptors, which are implicated in various cancers. The administration of this compound may restore the efficacy of traditional cancer treatments by overcoming resistance mechanisms . -

Inflammatory Disorders :

Beyond oncology, there is potential for this compound in treating inflammatory conditions. Its structural analogs have demonstrated efficacy in modulating inflammatory responses, suggesting that this compound may also possess similar properties .

Biological Research Applications

-

Biochemical Assays :

The compound serves as a versatile small molecule probe in biochemical assays, aiding in the study of various biological pathways. Its ability to interact with specific proteins makes it valuable for elucidating mechanisms of action in cellular processes . -

Drug Development :

As a lead compound, this compound is being investigated for the development of novel therapeutic agents. Its unique chemical structure allows for modifications that can enhance potency and selectivity against target diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include chloro-substituted anilines, ethoxyethyl derivatives, and cyclopropylmethyl-containing pharmaceuticals. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Hazards: The chloro-substituted analog (4-Chloro-N-(cyclopropylmethyl)aniline) exhibits significant hazards, including acute oral toxicity (H302) and skin/eye irritation (H315, H319) . In contrast, hazards for the ethoxy-substituted target compound remain undocumented, highlighting a critical data gap.

Structural Complexity and Applications: Naltrexone hydrochloride shares the cyclopropylmethyl group but incorporates a morphinan backbone, enabling opioid receptor antagonism . This contrasts with the simpler aniline-based target compound, which lacks evident receptor-binding motifs. 4-Hydroxy DiPT hydrochloride, a tryptamine derivative, demonstrates how nitrogen substitution (e.g., diisopropylaminoethyl) influences serotonergic activity .

Physicochemical Trends :

- The target compound’s predicted CCS values (143.0–156.6 Ų) align with mid-sized amines, suggesting comparable polarity to 4-hydroxy DiPT (UV λmax: 293 nm) but distinct from bulkier pharmaceuticals like naltrexone .

Notes and Limitations

Data Gaps: No literature or patent data exist for the target compound, limiting insights into synthesis, stability, and bioactivity . Safety data (e.g., LD₅₀, NFPA ratings) are absent; extrapolation from analogs like 4-chloro-N-(cyclopropylmethyl)aniline suggests caution in handling .

Research Implications :

- Comparative analysis of substituent effects (ethoxy vs. chloro) could guide toxicity prediction and functionalization strategies.

- Further studies should prioritize experimental determination of pharmacokinetic parameters and receptor affinity.

Safety Recommendations :

- Adopt standard precautions for amine handling (gloves, goggles) based on hazards observed in structural analogs .

Biological Activity

N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a cyclopropylmethyl group attached to an ethoxy-substituted aniline moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been shown to selectively inhibit certain kinases involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.

- Modulation of Enzyme Activity : It may also modulate the activity of enzymes related to metabolic pathways, influencing processes such as apoptosis and cell differentiation.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values below 1 µM for several lines, indicating its potential as an anticancer agent.

- Kinase Selectivity : Research highlighted the compound's preferential inhibition of CSF-IR over Raf kinase, suggesting a targeted approach in cancer therapy that minimizes off-target effects.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a half-life conducive for therapeutic applications.

- Safety Profile : Toxicological assessments indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported.

Q & A

Q. What controls are essential for toxicity studies of this compound?

- Methodological Answer : Include positive controls (e.g., structurally related toxicants) and vehicle controls (e.g., saline for in vivo studies). For in vitro assays, use cell viability markers (MTT assay) and ROS detection. Reference OECD guidelines for acute toxicity testing, ensuring compliance with institutional safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.